N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide - 2034389-82-5

N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Catalog Number: EVT-2887587
CAS Number: 2034389-82-5
Molecular Formula: C16H22N2O3S
Molecular Weight: 322.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3S,4R)-3,4-Dihydro-4-(2,3-dihydro-2-methyl-3-oxo-pyridazin-6-yl)oxy-3-hydroxy-6-(3-hydroxyphenyl)sulphonyl-2,2,3-trimethyl-2H-benzo[b]pyran:

  • Compound Description: This compound is a potassium channel opener. Its optimized synthesis involves a six-step linear sequence with a key asymmetric epoxidation step using Jacobsen's catalyst. []
  • Relevance: While not directly similar to N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, this compound shares the presence of a tetrahydro-2H-pyran moiety, highlighting the relevance of this structural element in medicinal chemistry. []

4-(3-Fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide:

  • Compound Description: This compound acts as a 5-lipoxygenase inhibitor. Its efficient synthesis focuses on forming the benzyl phenyl ether by nucleophilic aromatic substitution and constructing the THP ring via cyclization. []
  • Relevance: This compound exhibits a tetrahydro-2H-pyran ring directly attached to a carboxamide group, which presents structural similarities to the tetrahydro-2H-pyran and isonicotinamide (a pyridine carboxamide) moieties found in N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. []

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709):

  • Compound Description: RAF709 is a selective B/C RAF inhibitor developed through a hypothesis-driven approach focusing on drug-like properties. It demonstrates potent cellular activity by suppressing pMEK and proliferation in KRAS mutant tumor cell lines. []
  • Relevance: This compound also contains a tetrahydro-2H-pyran unit, although its structure significantly differs from N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. The presence of the tetrahydro-2H-pyran highlights its potential use in designing molecules with various biological activities. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride:

  • Compound Description: This compound is a highly selective PDE10A inhibitor discovered by transforming derivatives with weak inhibitory activity against PDE10A. It showed effectiveness in the rat conditioned avoidance response (CAR) test. []
  • Relevance: This compound contains a tetrahydro-2H-pyran ring directly linked to a pyrimidine amine, a heterocyclic structure analogous to the isonicotinamide moiety in N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. This emphasizes the potential of tetrahydro-2H-pyran derivatives for targeting different therapeutic areas. []

5. (2S,3S,4S,5R,6S)-6-(4-(((((((S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl)oxy)methyl)(2-(methylsulfonyl)ethyl)carbamoyl)oxy)methyl)-2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylpropanamido)acetamido)phenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid (MAC glucuronide phenol linked SN-38):* Compound Description: This compound is an albumin-conjugated drug with potential applications in improving the pharmacokinetic characteristics of anti-tumor small-molecule drugs. It demonstrated potential for in vivo intravenous mouse pharmacokinetic studies. []* Relevance: While structurally dissimilar to N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, this compound showcases the utilization of tetrahydro-2H-pyran as a key component in developing albumin-drug conjugates. []

6. N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide:* Compound Description: This compound acts as a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2 enzymatic activity. In preclinical models, it induced apoptosis, differentiation, and tumor regression specifically in SMARCB1-deleted MRT cells. []* Relevance: Similar to N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, this EZH2 inhibitor also incorporates a tetrahydro-2H-pyran ring within its structure. Additionally, both compounds share a common amide linkage connected to a complex heterocyclic scaffold, further strengthening their structural relationship. []

Venetoclax and its Impurities:

  • Compound Description: Venetoclax is a BCL-2 inhibitor used for treating blood cancers. Two oxidative impurities, venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA), were identified during its oxidative stress degradation. []
  • Relevance: VNO and VHA both contain a tetrahydro-2H-pyran moiety, similar to N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, demonstrating the occurrence of this structural motif in pharmaceutical compounds and highlighting the importance of understanding its potential metabolic liabilities. []

Properties

CAS Number

2034389-82-5

Product Name

N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

IUPAC Name

N-(oxan-4-ylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Molecular Formula

C16H22N2O3S

Molecular Weight

322.42

InChI

InChI=1S/C16H22N2O3S/c19-16(18-10-12-2-6-20-7-3-12)13-1-5-17-15(9-13)21-14-4-8-22-11-14/h1,5,9,12,14H,2-4,6-8,10-11H2,(H,18,19)

InChI Key

UROBEGZVPUFOPZ-UHFFFAOYSA-N

SMILES

C1COCCC1CNC(=O)C2=CC(=NC=C2)OC3CCSC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.